molecular formula C18H19N5O2S B2993534 2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 894062-14-7

2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No.: B2993534
CAS No.: 894062-14-7
M. Wt: 369.44
InChI Key: MLDYBDWCAPXDIT-UHFFFAOYSA-N
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Description

The compound “2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . This core is substituted with a 3-methoxyphenyl group and a sulfanyl-linked pyrrolidin-1-ylethanone group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of azole. Azoles are heterocyclic compounds that contain at least one nitrogen atom and are known for their stability . The compound also contains a 3-methoxyphenyl group and a sulfanyl-linked pyrrolidin-1-ylethanone group .

Scientific Research Applications

Synthetic Studies and Anti-asthmatic Activities

Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, evaluating their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. This study highlights the compound's promising anti-asthmatic activity, suggesting its potential in treating asthma and other respiratory diseases Kuwahara et al., 1997.

Novel Approaches in Synthesis

Abdelhamid et al. (2012) developed new methods for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety. This research contributes to the broader field of heterocyclic chemistry, showcasing the compound's relevance in creating new chemical entities Abdelhamid et al., 2012.

Anticancer Effects and PI3Ks Inhibition

Wang et al. (2015) investigated modifications of a related compound as a PI3K inhibitor, demonstrating significant anticancer effects with reduced toxicity. This study underlines the compound's potential as an effective anticancer agent with low toxicity, emphasizing its role in cancer treatment Wang et al., 2015.

P2X7 Antagonist for Mood Disorders

Chrovian et al. (2018) explored a dipolar cycloaddition reaction to discover a P2X7 antagonist clinical candidate for treating mood disorders. This research indicates the compound's potential application in developing new treatments for psychiatric conditions Chrovian et al., 2018.

Glycosylation and Antimicrobial Evaluation

El‐Barbary et al. (2010) synthesized and tested various 6-Substituted-1,2,4-Triazines for antimicrobial activity. Their work adds valuable insights into the compound's potential use in developing new antimicrobial agents El‐Barbary et al., 2010.

Herbicidal Activity

Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This study showcases the compound's potential in agricultural applications, particularly in weed control Moran, 2003.

Mechanism of Action

Target of Action

The compound 2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of enzymes and receptors . .

Mode of Action

The mode of action of this compound is likely to involve interactions with its target receptors or enzymes. For instance, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties can have a key interaction in the active site of the enzyme . The carbonyl group in the structure may also form hydrogen bonds .

Biochemical Pathways

Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which may provide some insights into the potential ADME properties of this compound.

Result of Action

Given the diverse pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-25-14-6-4-5-13(11-14)15-7-8-16-19-20-18(23(16)21-15)26-12-17(24)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDYBDWCAPXDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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